molecular formula C21H21NO3S B12121912 [(4-Propoxynaphthyl)sulfonyl]indoline

[(4-Propoxynaphthyl)sulfonyl]indoline

Cat. No.: B12121912
M. Wt: 367.5 g/mol
InChI Key: JMEQSQWUUXJEOQ-UHFFFAOYSA-N
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Description

[(4-Propoxynaphthyl)sulfonyl]indoline is a synthetic compound featuring an indoline core substituted at the nitrogen atom with a sulfonyl group linked to a 4-propoxy-naphthyl moiety. This structure combines the planar aromaticity of naphthyl systems with the bicyclic indoline framework, which is often associated with biological activity due to its resemblance to natural alkaloids and heterocyclic pharmacophores. The propoxynaphthylsulfonyl group introduces steric bulk and electronic modulation, which may influence solubility, metabolic stability, and target binding compared to simpler substituents.

Properties

Molecular Formula

C21H21NO3S

Molecular Weight

367.5 g/mol

IUPAC Name

1-(4-propoxynaphthalen-1-yl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C21H21NO3S/c1-2-15-25-20-11-12-21(18-9-5-4-8-17(18)20)26(23,24)22-14-13-16-7-3-6-10-19(16)22/h3-12H,2,13-15H2,1H3

InChI Key

JMEQSQWUUXJEOQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Propoxynaphthyl)sulfonyl]indoline typically involves the reaction of 4-propoxynaphthalene with sulfonyl chloride, followed by cyclization to form the indoline ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for indole derivatives, including [(4-Propoxynaphthyl)sulfonyl]indoline, often utilize catalytic processes to enhance yield and efficiency. These methods may involve the use of metal catalysts and environmentally benign solvents to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

[(4-Propoxynaphthyl)sulfonyl]indoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include halogenated indolines, alkylated derivatives, sulfoxides, sulfones, and amines .

Mechanism of Action

The mechanism of action of [(4-Propoxynaphthyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzymes and receptors, leading to inhibition or activation of biological processes. The indoline ring enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Metabolic Comparison :

Compound Enzymatic Conversion Pathway Metabolic Outcome
Indoline Indoline → Indole → Indigo Rapid metabolism
[(4-Propoxynaphthyl)sulfonyl]indoline Potential obstruction of active site Hypothesized slower degradation

Spectroscopic Characteristics

The ¹³C NMR chemical shifts of indoline derivatives are highly sensitive to substituents. For example:

  • Hydroxymethyl-indoline alkaloids : Show distinct shifts at C3 (δ 55–60 ppm) and C10 (δ 70–75 ppm) due to oxygen electronegativity .
  • Sulfonyl-substituted indolines : The electron-withdrawing sulfonyl group in [(4-Propoxynaphthyl)sulfonyl]indoline would deshield adjacent carbons (e.g., C2 and C3), likely shifting signals downfield (δ 110–130 ppm) compared to oxygenated analogs .

Structural Influence :

Substituent Type Example Compound C2 Shift (δ ppm) C3 Shift (δ ppm)
Hydroxymethyl (O-linked) Corynantheol derivatives ~58 ~72
Sulfonyl (target) [(4-Propoxynaphthyl)sulfonyl]indoline Predicted: 115–125 Predicted: 120–130

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